molecular formula C25H32O4 B129297 17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione CAS No. 80097-73-0

17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione

Cat. No.: B129297
CAS No.: 80097-73-0
M. Wt: 396.5 g/mol
InChI Key: WJFDQNDYQVFWKP-DWNQPYOZSA-N
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Description

17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone and is used as an intermediate in the synthesis of various steroidal drugs. This compound is known for its role in the production of medroxyprogesterone acetate and megestrol acetate, which are used in hormone therapy and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione involves several steps. One common method starts with 17α-hydroxyprogesterone, which undergoes acetylation to form 17α-acetoxyprogesterone. This intermediate is then subjected to methylenation at the 6 and 16 positions using reagents such as ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include acetylation, methylenation, and purification through crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols .

Scientific Research Applications

17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione involves its interaction with progesterone receptors. It binds to these receptors and modulates their activity, leading to changes in gene expression and cellular processes. This compound can influence various pathways involved in hormone regulation and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone acetate: A derivative used in hormone therapy.

    Megestrol acetate: Another derivative used in cancer treatment.

    6-Methyleneprogesterone: A related compound with similar structural features.

Uniqueness

17-(Acetyloxy)-6,16-bis(methylene)pregn-4-ene-3,20-dione is unique due to its specific methylenation at the 6 and 16 positions, which imparts distinct chemical and biological properties. This structural modification enhances its stability and activity compared to other similar compounds .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDQNDYQVFWKP-DWNQPYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000962
Record name 6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80097-73-0
Record name 17-Acetoxy-6,16-dimethylene-4-pregnene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080097730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,16-DIMETHYLENE-3,20-DIOXOPREGN-4-EN-17-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR1TRG32O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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